5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one
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Overview
Description
5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a methoxy group, and a trifluoromethyl-substituted pyridine ring, making it a valuable subject for chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives and trifluoromethyl-substituted pyridines. Examples include:
- 5-Bromo-2-methoxypyridine
- 5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione
Uniqueness
What sets 5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics.
Properties
Molecular Formula |
C17H13BrF3NO2 |
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Molecular Weight |
400.2 g/mol |
IUPAC Name |
5-bromo-6-methoxy-2-[[3-(trifluoromethyl)pyridin-2-yl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C17H13BrF3NO2/c1-24-15-8-11-9(6-13(15)18)5-10(16(11)23)7-14-12(17(19,20)21)3-2-4-22-14/h2-4,6,8,10H,5,7H2,1H3 |
InChI Key |
DTSIOCZHTIJIJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC(C(=O)C2=C1)CC3=C(C=CC=N3)C(F)(F)F)Br |
Origin of Product |
United States |
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